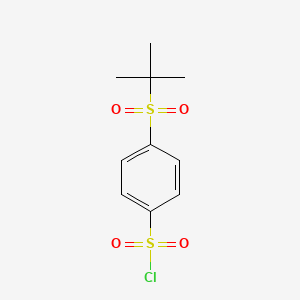

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-tert-butylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJQXPEALAXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key stages:

- Introduction of the 2-methylpropane-2-sulfonyl group onto the benzene ring.

- Conversion of the benzene sulfonyl group to the sulfonyl chloride functionality.

These steps require careful control of reaction conditions such as temperature, pressure, and reagent stoichiometry.

Preparation of the 2-Methylpropane-2-sulfonyl Substituent on Benzene

A relevant synthetic approach is adapted from the preparation of related sulfonyl compounds such as 4-methylsulfonyl toluene derivatives, which share mechanistic similarities.

Method Summary:

- Starting from 4-toluene sulfonyl chloride, reduction with sodium sulfite in an alkaline aqueous medium generates sodium 4-methyl benzene sulfinate.

- This intermediate undergoes methylation with methyl chloride under pressure and elevated temperature to yield the desired methylsulfonyl derivative.

- The process is typically carried out in an autoclave with controlled stirring, temperature (40–90 °C), and pressure (2.6–3.0 MPa).

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Post-reaction, the mixture is cooled, filtered, and recrystallized to isolate the product with improved yield and purity.

| Step | Conditions | Notes |

|---|---|---|

| Sodium sulfite reduction | 40–90 °C, pH 7.5–9.0, 1.5–2.5 h | Molar ratio S-WAT:4-toluene sulfonyl chloride = 1–1.6:1 |

| Methylation with methyl chloride | 50–90 °C, 2.6–3.0 MPa, 3.5–4.5 h | Molar ratio methyl chloride:4-toluene sulfonyl chloride = 1–3.5:1 (optimal ~3:1) |

This method simplifies production by converting chlorosulfonyl groups to methylsulfonyl in a one-pot manner, reducing material transfer losses and improving yield.

Conversion to Sulfonyl Chloride

The sulfonyl chloride moiety on the benzene ring can be introduced or regenerated by chlorination of sulfonic acid or sulfonate intermediates. Common methods involve:

- Reaction of substituted benzene sulfonic acids or sulfonates with chlorinating agents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (ClSO3H).

- Alternatively, sulfonyl chlorides can be synthesized from arenediazonium salts via radical pathways mediated by sulfur dioxide and hydrogen chloride under photochemical or catalytic conditions.

These methods enable the introduction of sulfonyl chloride groups onto benzene rings bearing electron-withdrawing substituents, which is relevant for the target compound.

Detailed Research Findings and Data

Example: Preparation of 4-Methylsulfonyl Toluene (Analogous Step)

| Parameter | Value/Range | Comments |

|---|---|---|

| Reaction temperature (reduction) | 60–90 °C | Optimal at ~75–80 °C |

| Reaction time (reduction) | 1.5–2.5 hours | TLC monitoring ensures completion |

| Molar ratios (S-WAT:substrate) | 1–1.6:1 | Influences yield and purity |

| Methyl chloride pressure | 2.6–3.0 MPa | Maintained during methylation |

| Methyl chloride molar ratio | 2–3.5:1 (substrate basis) | Optimal ~3:1 for complete methylation |

| Reaction time (methylation) | 3.5–4.5 hours | Monitored by TLC |

| Yield | ~30% (water yield ratio) | Post filtration and recrystallization |

The process involves recycling of methyl chloride gas for efficiency and environmental considerations.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Conditions | Outcome/Notes |

|---|---|---|---|

| Sulfonyl group introduction | Reduction of 4-toluene sulfonyl chloride with sodium sulfite, followed by methylation with methyl chloride | 40–90 °C, 2.6–3.0 MPa, pH 7.5–9.0 | Formation of 4-methylsulfonyl intermediate |

| Sulfonyl chloride formation | Reaction of substituted benzene sulfonic acid with chlorosulfonic acid in halogenated solvent | 2.5–4.0 mol ClSO3H/mol benzene, moderate temperature | High yield, anhydrous sulfonyl chloride |

| Alternative sulfonyl chloride synthesis | Arenediazonium salt reaction with SO2 and HCl under visible light catalysis | Room temperature, heterogeneous catalyst | Mild, environmentally friendly, high functional group tolerance |

| Diazonium salt and SOCl2 reaction | Controlled addition of SOCl2 to diazonium salt at 0–5 °C | Ice bath, slow addition, stirring | Avoids SO2 waste, improved yield |

Notes on Practical Considerations

- Reaction Monitoring: Thin-layer chromatography (TLC) is essential to track conversion and avoid overreaction or side products.

- Temperature Control: Low temperatures (0–5 °C) are critical during diazonium salt formation and chlorination to prevent decomposition.

- Pressure Control: Methylation reactions under pressure (up to 3 MPa) improve methyl chloride solubility and reaction rates.

- Environmental Impact: Recycling of gases (e.g., methyl chloride) and minimizing SO2 release are important for sustainable synthesis.

- Purification: Filtration, recrystallization, and washing steps are necessary to obtain high-purity sulfonyl chloride products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Electronic Effects

The tert-butyl sulfonyl substituent in 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride introduces significant steric hindrance compared to other sulfonyl chlorides:

Key Observations :

- The tert-butyl sulfonyl group in the target compound likely reduces reactivity in nucleophilic substitutions compared to chloro- or trifluoromethyl-substituted analogs due to steric shielding of the sulfonyl chloride moiety .

- Electron-withdrawing substituents (e.g., Cl, CF₃) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols .

Thermal and Chemical Stability

- Compounds with bulky substituents (e.g., tert-butyl sulfonyl) exhibit improved thermal stability, making them suitable for high-temperature reactions .

- Sulfonyl chlorides with electron-withdrawing groups (e.g., Cl, CF₃) are more prone to hydrolysis but offer faster reaction kinetics in aqueous-organic biphasic systems .

Biological Activity

Overview

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C10H13ClO4S2 and a molecular weight of 296.8 g/mol. Its synthesis typically involves the reaction of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2), resulting in a versatile reagent used in organic synthesis and biological evaluations.

The primary mechanism of action for this compound is based on its ability to form sulfonyl chloride intermediates, which can react with various nucleophiles. This reactivity allows for the formation of sulfonamides or sulfonate esters, depending on the nucleophile involved. The compound's biological activity may arise from its interactions with specific molecular targets within biological systems, particularly in antimicrobial applications.

Biological Activity

While specific biological activities for this compound are not extensively documented, compounds containing sulfonyl chloride functionalities are often researched for their potential antimicrobial and antitumor properties. The following table summarizes relevant findings regarding the biological activity of similar compounds and their derivatives.

Research Findings

Recent studies have highlighted the reactivity and potential applications of sulfonyl chlorides, including:

Case Studies

A notable case study involved the synthesis of various sulfonamide derivatives from sulfonyl chlorides, where researchers evaluated their antibacterial activities using Minimum Inhibitory Concentration (MIC) tests. The findings indicated that structural modifications significantly influenced the antimicrobial properties, suggesting that similar approaches could be applied to explore the biological activity of this compound .

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride, and how are key functional groups identified?

Methodological Answer:

- IR Spectroscopy : The sulfonyl chloride group (-SOCl) exhibits a characteristic stretching vibration at ~1200–1250 cm (asymmetric S=O) and ~1350–1400 cm (symmetric S=O). The tert-butylsulfonyl group (-SOC(CH)) shows C-S stretching near 700–750 cm and C-H bending of the tert-butyl group at ~1370–1390 cm .

- H NMR : Aromatic protons appear as doublets in the δ 7.5–8.5 ppm range (para-substituted benzene), while the tert-butyl group’s methyl protons resonate as a singlet at δ 1.3–1.5 ppm due to equivalent protons .

- Mass Spectrometry : Molecular ion peaks [M] and fragment ions corresponding to loss of Cl (m/z −35) or SO (m/z −64) confirm the structure.

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

A two-step synthesis is typical:

Sulfonation : React 4-substituted benzene derivatives with chlorosulfonic acid (ClSOH) to introduce the sulfonyl chloride group.

tert-Butylsulfonyl Group Introduction : Use tert-butylsulfonyl chloride (or tert-butyl disulfide) under Friedel-Crafts conditions to functionalize the aromatic ring.

- Key Considerations : Control reaction temperature (<0°C) to avoid over-sulfonation and use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Advanced: How does the steric bulk of the tert-butylsulfonyl group influence nucleophilic substitution reactions of this compound?

Methodological Answer:

The tert-butyl group’s steric hindrance reduces reactivity in SN mechanisms but stabilizes intermediates in SN pathways. For example:

- In reactions with amines, slower kinetics are observed compared to less bulky analogs (e.g., methylsulfonyl derivatives).

- Experimental Design : Compare reaction rates with varying nucleophiles (e.g., primary vs. tertiary amines) under controlled conditions (solvent polarity, temperature). Contrast with trifluoromethyl analogs (higher electron-withdrawing effects but lower steric bulk) .

Advanced: How can contradictions in reaction yields under varying catalytic conditions be resolved?

Methodological Answer:

Contradictions may arise from competing side reactions (e.g., hydrolysis, dimerization). Strategies include:

- Control Experiments : Monitor reaction progress via TLC or HPLC to identify intermediates or byproducts.

- Catalyst Screening : Test Grubbs catalysts (for metathesis) or palladium complexes (for cross-coupling) to optimize selectivity. Reference AI-driven optimization methods, as seen in ROMP studies for similar sulfonyl chlorides .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of the bulky sulfonyl chloride, while non-polar solvents may reduce hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritating to respiratory tract).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (causes severe burns).

- Storage : Store in airtight containers under inert gas (N) at −20°C to prevent moisture-induced hydrolysis .

Advanced: How can computational modeling predict the electronic effects of the tert-butylsulfonyl group on stability?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects. Compare with experimental Hammett constants (σ) for sulfonyl groups.

- Stability Studies : Simulate degradation pathways (e.g., hydrolysis) under varying pH conditions. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What chromatographic methods ensure purity analysis, and how are impurities characterized?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for baseline separation. Detect impurities at 254 nm (UV-active sulfonyl groups) .

- Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed sulfonic acid or dimerized species). Quantify using external calibration curves for major impurities (>0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.